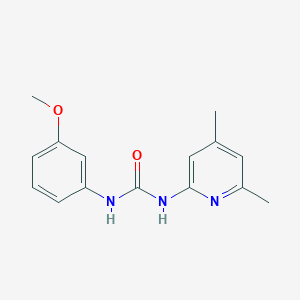![molecular formula C18H13NO3 B5435710 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5435710.png)
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol, also known as BDQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDQ is a member of the quinoline family and is characterized by its unique chemical structure. In
作用机制
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of mycobacterial ATP synthase, which is essential for the survival of the tuberculosis bacterium. This compound binds to the c-ring of ATP synthase and disrupts its function, leading to the death of the bacterium.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of mycobacteria, reduce inflammation, and modulate the immune response. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
实验室实验的优点和局限性
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has several advantages for lab experiments. It has a high potency against drug-resistant strains of tuberculosis, making it a valuable tool for studying this disease. This compound also has a low toxicity profile, making it safe for use in animal studies. However, this compound is a complex molecule that requires careful handling and storage, and its synthesis is time-consuming and expensive.
未来方向
There are several future directions for the study of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. One direction is to further explore its potential use in the treatment of tuberculosis. Another direction is to investigate its potential use in the treatment of other infectious diseases. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in the treatment of tuberculosis. Its unique chemical structure and mechanism of action make it a valuable tool for the study of infectious diseases. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising, and further research is needed to fully realize its potential.
合成方法
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is a complex process that involves several steps. The first step involves the synthesis of 2-(1,3-benzodioxol-5-yl)acetaldehyde, which is then reacted with 8-hydroxyquinoline to produce this compound. The synthesis of this compound requires several reagents and solvents, and the reaction conditions must be carefully controlled to ensure the purity of the final product.
科学研究应用
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has shown promising results in a variety of scientific research applications. It has been extensively studied for its potential use in the treatment of tuberculosis, a serious infectious disease that affects millions of people worldwide. This compound has been shown to be effective against drug-resistant strains of tuberculosis, making it a valuable tool in the fight against this disease.
属性
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-15-3-1-2-13-6-8-14(19-18(13)15)7-4-12-5-9-16-17(10-12)22-11-21-16/h1-10,20H,11H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXQRJDXQJFIS-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide](/img/structure/B5435630.png)

![4-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5435646.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5435653.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]pyrrolidine](/img/structure/B5435664.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5435665.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5435666.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5435683.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5435691.png)
![4-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5435692.png)
![5'-methyl-1-[3-(1H-tetrazol-5-yl)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5435695.png)
![6-(1,3-benzodioxol-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5435709.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5435711.png)